

# High-performance liquid chromatography (HPLC) method for Cyclohexaneacetic acid.

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## Compound of Interest

Compound Name: Cyclohexaneacetic acid

Cat. No.: B165959

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An advanced High-Performance Liquid Chromatography (HPLC) method has been developed for the quantitative analysis of **Cyclohexaneacetic acid**, a key intermediate in pharmaceutical synthesis and a potential impurity in drug products. This application note provides a detailed protocol for a robust, accurate, and precise reversed-phase HPLC (RP-HPLC) method suitable for quality control and research environments.

## Application Note

### Introduction

**Cyclohexaneacetic acid** is a carboxylic acid derivative used in the synthesis of various active pharmaceutical ingredients (APIs). Accurate quantification of **Cyclohexaneacetic acid** is crucial for ensuring the purity and safety of final drug products. The method described herein utilizes a C18 stationary phase with a simple isocratic mobile phase and UV detection, providing a rapid and reliable analytical solution.

### Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1. A C18 column is employed for the separation, offering excellent retention and peak shape for this non-polar analyte. The mobile phase consists of a mixture of acetonitrile and a dilute phosphoric acid solution, which ensures the protonation of the carboxylic acid group, leading to better retention and symmetrical peaks. UV detection at 210 nm is selected for optimal sensitivity, as the carboxyl group exhibits significant absorbance at this wavelength.

## Method Performance

The developed method was validated for its performance characteristics. The validation results, including linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy, are summarized in Table 2. The method demonstrates excellent linearity over a wide concentration range with a correlation coefficient ( $R^2$ ) greater than 0.999. The low LOD and LOQ values indicate high sensitivity, making the method suitable for the analysis of trace levels of **Cyclohexaneacetic acid**. The precision of the method was confirmed by low relative standard deviation (%RSD) for replicate injections, and the accuracy was established by the high recovery rates in spiked samples.

## Quantitative Data Summary

Table 1: HPLC Chromatographic Conditions

Parameter	Condition
Column	C18, 250 mm x 4.6 mm, 5 $\mu$ m
Mobile Phase	Acetonitrile : 0.1% Phosphoric Acid in Water (60:40, v/v)
Flow Rate	1.0 mL/min
Injection Volume	10 $\mu$ L
Column Temperature	30 $^{\circ}$ C
Detection Wavelength	210 nm
Run Time	10 minutes

Table 2: Method Validation and Performance Data

Parameter	Result
Retention Time	Approximately 4.5 min
Linearity Range	1 - 100 µg/mL
Correlation Coefficient (R <sup>2</sup> )	> 0.999
Limit of Detection (LOD)	0.3 µg/mL
Limit of Quantification (LOQ)	1.0 µg/mL
Precision (%RSD, n=6)	< 2.0%
Accuracy (Recovery)	98.0 - 102.0%

## Experimental Protocols

### 1. Preparation of Mobile Phase (Acetonitrile : 0.1% Phosphoric Acid in Water, 60:40 v/v)

- Prepare 1 L of 0.1% phosphoric acid in water by adding 1.0 mL of concentrated phosphoric acid to 1 L of HPLC-grade water.
- Filter the aqueous phosphoric acid solution through a 0.45 µm membrane filter.
- Measure 600 mL of HPLC-grade acetonitrile and 400 mL of the filtered 0.1% phosphoric acid solution.
- Combine the two solutions in a suitable reservoir and mix thoroughly.
- Degas the mobile phase by sonication or helium sparging before use.

### 2. Preparation of Standard Stock Solution (1000 µg/mL)

- Accurately weigh approximately 100 mg of **Cyclohexaneacetic acid** reference standard into a 100 mL volumetric flask.
- Dissolve the standard in the mobile phase.
- Make up to the mark with the mobile phase and mix well.

### 3. Preparation of Calibration Standards

- Prepare a series of calibration standards by diluting the standard stock solution with the mobile phase to achieve concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

### 4. Sample Preparation

- Accurately weigh a suitable amount of the sample containing **Cyclohexaneacetic acid**.
- Dissolve the sample in a known volume of the mobile phase to achieve a theoretical concentration within the calibration range.
- Filter the sample solution through a 0.45 µm syringe filter before injection.

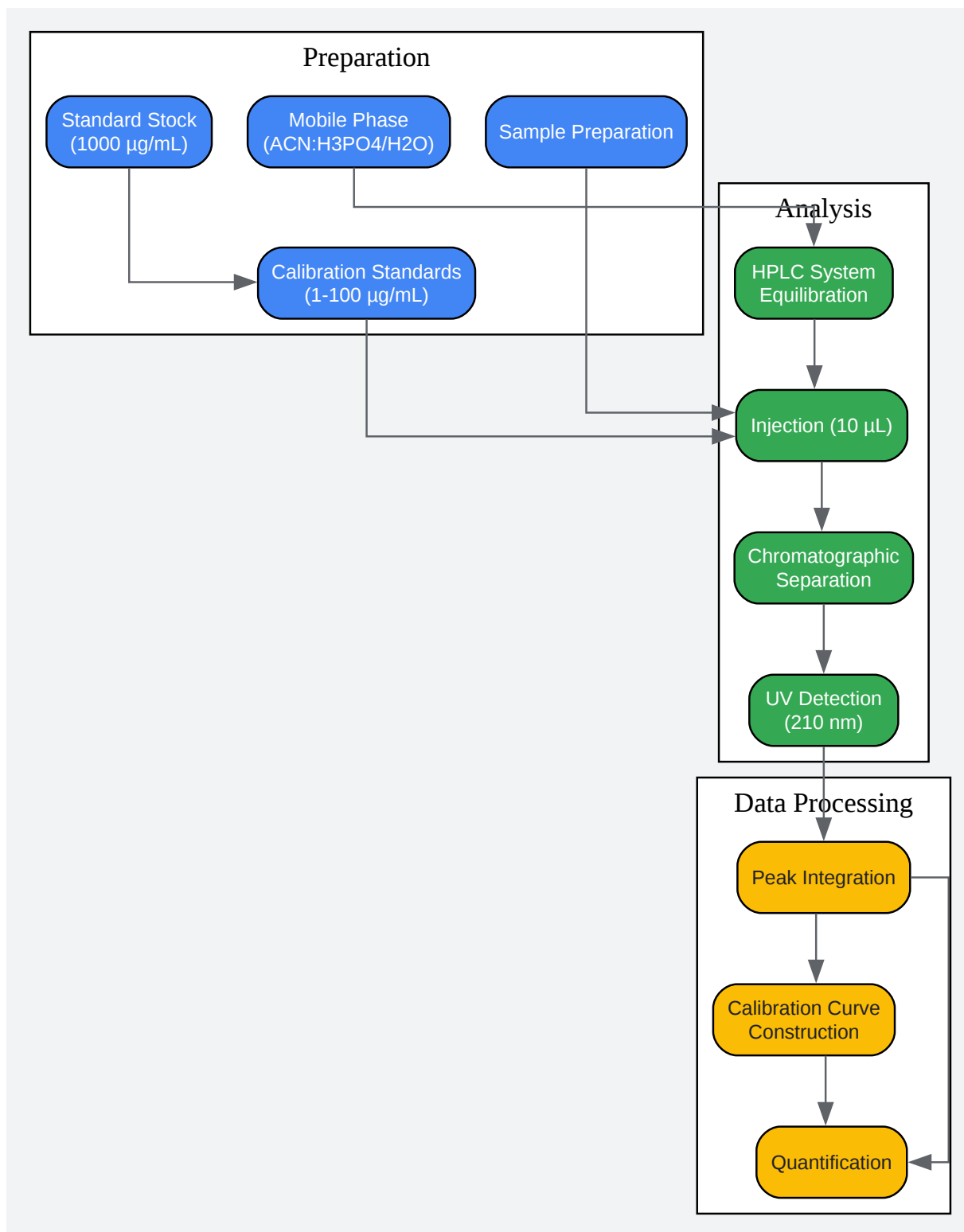
### 5. Chromatographic Analysis

- Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Inject 10 µL of each calibration standard and the sample solution into the HPLC system.
- Record the chromatograms and integrate the peak areas.

### 6. Data Analysis

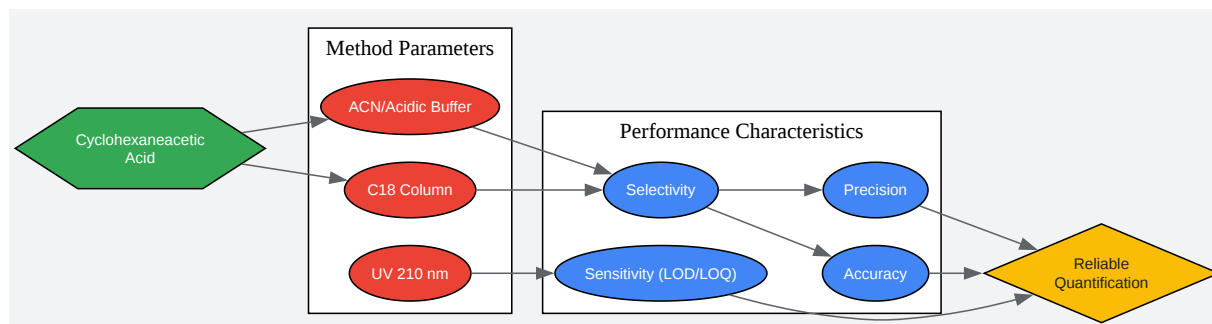
- Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.
- Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient ( $R^2$ ).
- Determine the concentration of **Cyclohexaneacetic acid** in the sample solution using the calibration curve.

## Visualizations



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Caption: HPLC analysis workflow for **Cyclohexaneacetic acid**.



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Caption: Logical relationship of method parameters and performance.

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